1-Acetylpiperidine-4-carboximidamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-acetylpiperidine-4-carboximidamide |
InChI |
InChI=1S/C8H15N3O/c1-6(12)11-4-2-7(3-5-11)8(9)10/h7H,2-5H2,1H3,(H3,9,10) |
InChI Key |
JJMRXVXSRQAIFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Synthetic Pathways to 1-Acetylpiperidine-4-carboximidamide
The construction of this compound is not typically achieved in a single step but rather through a multi-step sequence commencing from more readily available piperidine (B6355638) derivatives. A logical and chemically sound approach involves the initial formation of a stable precursor, which is then elaborated to the target carboximidamide functionality.
A primary and versatile precursor for the synthesis of the target compound is 1-Acetylpiperidine-4-carboxylic acid , also known as N-acetylisonipecotic acid. sigmaaldrich.comglpbio.com This starting material can be synthesized by the acetylation of isonipecotic acid (piperidine-4-carboxylic acid) with acetic anhydride (B1165640). From this key acid derivative, a plausible synthetic route proceeds via the corresponding primary amide and nitrile intermediates.
Amide Formation: 1-Acetylpiperidine-4-carboxylic acid is converted to its primary amide, 1-acetylpiperidine-4-carboxamide (B2669396) . This transformation is a standard procedure in organic synthesis, often achieved by first activating the carboxylic acid (e.g., by converting it to an acid chloride with thionyl chloride or oxalyl chloride) and then reacting it with ammonia (B1221849).
Nitrile Formation (Dehydration): The resulting primary amide, 1-acetylpiperidine-4-carboxamide, is then dehydrated to form the crucial nitrile intermediate, 1-acetylpiperidine-4-carbonitrile (B16962) . A variety of dehydrating agents can be employed for this purpose, with common reagents including phosphorus(V) oxide (P₄O₁₀), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride. nih.govmasterorganicchemistry.com This step is critical as the nitrile group is the direct precursor to the carboximidamide moiety.
This sequence provides a reliable pathway from a stable, commercially available carboxylic acid to the necessary nitrile intermediate. sigmaaldrich.com
The final and defining step in the synthesis is the conversion of the nitrile group in 1-acetylpiperidine-4-carbonitrile into the carboximidamide (amidine) group. Several methods are established for this transformation. semanticscholar.orgtandfonline.com
One of the most classic methods is the Pinner reaction . wikipedia.orgorganic-chemistry.org This two-step process involves:
Reaction of the nitrile with an anhydrous alcohol (such as ethanol) in the presence of anhydrous hydrogen chloride (HCl) gas. This forms an intermediate imino ester hydrochloride, known as a Pinner salt. wikipedia.orgnih.gov
The isolated Pinner salt is then treated with ammonia in an alcoholic solution to displace the alkoxy group and form the desired amidine hydrochloride salt. Subsequent neutralization yields the free base, this compound.
Modern alternatives to the Pinner reaction exist that can form amidines more directly. These can involve the direct addition of ammonia or its equivalents to the nitrile, often promoted by catalysts. semanticscholar.org For instance, Lewis acids like zinc chloride (ZnCl₂) or copper salts can catalyze the addition of amines to nitriles. mdpi.comrsc.org Another approach involves the initial conversion of the nitrile to an amidoxime (B1450833) using hydroxylamine (B1172632), followed by catalytic hydrogenation to reduce the N-O bond, yielding the amidine. tandfonline.com
Table 1: Comparison of Methods for Carboximidamide Formation from Nitriles
| Method | Reagents & Conditions | Advantages | Disadvantages | Citations |
| Pinner Reaction | 1. Anhydrous ROH, HCl (gas)2. NH₃ | Well-established, good for many nitrile types. | Requires anhydrous conditions, handling of HCl gas, isolation of intermediate salt. | wikipedia.orgorganic-chemistry.orgnih.gov |
| Lewis Acid Catalysis | NH₃, Lewis Acid (e.g., ZnCl₂, CuCl) | Milder conditions than Pinner, direct addition. | Catalyst may be sensitive to other functional groups. | mdpi.comrsc.org |
| Amidoxime Reduction | 1. NH₂OH2. Catalytic Hydrogenation (e.g., H₂, Pd/C) | Avoids strongly acidic conditions, compatible with acid-labile groups. | Two-step process, potential for side reactions during hydrogenation. | tandfonline.com |
Table 2: Key Precursors and Their Roles
| Compound Name | Chemical Structure | Role in Synthesis |
| Isonipecotic Acid (Piperidine-4-carboxylic acid) | The fundamental starting material for the piperidine core structure. chemicalbook.com | |
| 1-Acetylpiperidine-4-carboxylic acid | The N-protected derivative that serves as the entry point for functional group manipulation at the 4-position. sigmaaldrich.comglpbio.com | |
| 1-Acetylpiperidine-4-carboxamide | The primary amide intermediate formed from the carboxylic acid. | |
| 1-Acetylpiperidine-4-carbonitrile | ![]() | The key nitrile intermediate that is directly converted to the target carboximidamide. glpbio.com |
Strategies for N-Acetylation of Piperidine Ring Systems
The introduction of the acetyl group at the piperidine nitrogen is a fundamental step in the synthesis of the title compound. N-acetylation is a common protection or modification strategy for secondary amines like the piperidine ring.
This reaction is typically carried out by treating the parent piperidine (e.g., isonipecotic acid or its ester, ethyl 4-piperidinecarboxylate) with an acetylating agent. chemicalbook.com The choice of agent and conditions can be tailored to the substrate's reactivity and the desired selectivity.
Table 3: Common Reagents for N-Acetylation
| Acetylating Agent | Typical Conditions | Notes |
| Acetic Anhydride | Often used with a base (e.g., triethylamine, pyridine) or neat; can be performed in various solvents like dichloromethane (B109758) (DCM). | A common, effective, and relatively inexpensive reagent. The reaction is often exothermic. |
| Acetyl Chloride | Requires a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct. Performed in an inert solvent (e.g., DCM, THF) at cool temperatures (e.g., 0 °C). | Highly reactive, suitable for less reactive amines. Moisture-sensitive. |
These methods provide efficient and high-yielding routes to the N-acetylated piperidine core, setting the stage for subsequent modifications at the C-4 position.
Chemical Modifications and Structural Diversification
The this compound structure offers sites for further chemical modification, allowing for the generation of a library of related compounds. The most accessible site for diversification is the piperidine nitrogen.
The N-acetyl group, while serving as a key part of the target molecule's identity, can also be viewed as a protecting group that can be removed to enable further derivatization.
Deacetylation: The acetyl group can be cleaved under hydrolytic conditions.
Acidic Hydrolysis: Treatment with strong aqueous acid (e.g., HCl, H₂SO₄) and heat can hydrolyze the amide bond, liberating the secondary amine, piperidine-4-carboximidamide , as a salt.
Basic Hydrolysis: Similarly, strong aqueous base (e.g., NaOH, KOH) with heating can effect the same transformation, yielding the free secondary amine after workup.
N-Functionalization: The resulting secondary amine is a versatile nucleophile that can be reacted with a wide range of electrophiles to install new N-substituents. This strategy allows for significant structural diversification.
Table 4: Potential N-Derivatization Reactions
| Reaction Type | Reagent Class | Resulting N-Substituent |
| N-Alkylation | Alkyl halides (R-X), Alkyl triflates | Alkyl group (-R) |
| Reductive Amination | Aldehydes (RCHO), Ketones (R₂C=O) with a reducing agent (e.g., NaBH(OAc)₃) | Substituted alkyl group (-CH₂R, -CHR₂) |
| N-Acylation | Acyl chlorides (RCOCl), Acid anhydrides ((RCO)₂O) | Acyl group (-COR) |
| N-Sulfonylation | Sulfonyl chlorides (RSO₂Cl) | Sulfonyl group (-SO₂R) |
| N-Arylation | Aryl halides (Ar-X) with a catalyst (e.g., Buchwald-Hartwig coupling) | Aryl group (-Ar) |
This approach of deacetylation followed by re-functionalization is a powerful strategy for exploring the structure-activity relationships of this class of compounds by modifying the substituent on the piperidine nitrogen.
Substitutions on the Piperidine Ring
The piperidine ring of this compound offers several positions for substitution, allowing for the fine-tuning of its physicochemical properties. The introduction of various functional groups can influence the molecule's polarity, lipophilicity, and conformational flexibility. Research into related piperidine-4-carboxamide derivatives has shown that the piperidine nitrogen and the carbon atoms of the ring can be functionalized. researchgate.net
One common modification involves the replacement of the acetyl group on the piperidine nitrogen with other acyl groups or sulfonyl groups. This can be achieved through deacetylation followed by reaction with a variety of acylating or sulfonylating agents. Such modifications can significantly impact the molecule's electronic properties and its ability to engage in hydrogen bonding.
Furthermore, substitutions can be introduced on the carbon atoms of the piperidine ring, although this often requires more complex multi-step synthetic routes starting from appropriately substituted piperidine precursors. These substitutions can range from simple alkyl or aryl groups to more complex functionalities, thereby expanding the chemical space accessible from this scaffold.
Table 1: Examples of Potential Substitutions on the Piperidine Ring
| Position of Substitution | Type of Substitution | Example Substituent | Potential Synthetic Approach |
| 1-position (Nitrogen) | Replacement of Acetyl Group | Benzoyl group | Deacetylation followed by benzoylation |
| 1-position (Nitrogen) | Replacement of Acetyl Group | Tosyl group | Deacetylation followed by tosylation |
| 3-position | Alkyl Substitution | Methyl group | Synthesis from a 3-methylpiperidine (B147322) precursor |
| 3-position | Aryl Substitution | Phenyl group | Multi-step synthesis involving coupling reactions |
Modifications of the Carboximidamide Functional Group
The carboximidamide group is a key functional moiety that can be chemically modified to alter the compound's biological activity and chemical properties. The nitrogen atoms of the amidine can be substituted with a wide range of groups, leading to the formation of N-substituted carboximidamides. These substitutions can influence the basicity of the amidine group and its ability to act as a hydrogen bond donor or acceptor.
For instance, the synthesis of N-aryl carboximidamides can be achieved by reacting the primary amidine with an appropriate arylating agent. The resulting derivatives can exhibit altered electronic and steric properties, which can be crucial for molecular recognition processes.
Moreover, the carboximidamide group can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups such as nitriles or tetrazoles, which are common bioisosteres for carboxylic acids in medicinal chemistry.
Table 2: Potential Modifications of the Carboximidamide Functional Group
| Type of Modification | Resulting Functional Group | Reagents and Conditions |
| N-Alkylation | N-Alkylcarboximidamide | Alkyl halide in the presence of a base |
| N-Arylation | N-Arylcarboximidamide | Aryl halide with a suitable catalyst (e.g., palladium) |
| Hydrolysis | Carboxylic Acid | Acidic or basic hydrolysis |
| Dehydration | Nitrile | Dehydrating agent (e.g., trifluoroacetic anhydride) |
| Cyclization | Tetrazole | Sodium azide (B81097) with a Lewis acid |
Development of Hybrid Structures
The concept of molecular hybridization involves combining two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced or novel biological activities. The this compound scaffold is an attractive candidate for the development of such hybrid structures.
Drawing inspiration from research on other carboximidamide-containing compounds, one can envision hybrid molecules where the this compound moiety is linked to another bioactive scaffold. nih.govsemanticscholar.org For example, the carboximidamide nitrogen could be used as a point of attachment to link to other heterocyclic systems or pharmacologically active fragments.
The synthesis of these hybrid structures would typically involve the formation of a covalent bond between the this compound core and another molecule of interest. This could be achieved through various coupling reactions, depending on the functional groups present on the two components to be joined. The resulting hybrid molecules could exhibit a multi-targeted pharmacological profile, a strategy that is increasingly being explored in drug discovery. nih.gov
Table 3: Examples of Potential Hybrid Structures
| Bioactive Scaffold for Hybridization | Linkage Strategy | Potential Therapeutic Area |
| Piperine | Amide bond formation at the carboximidamide nitrogen | Anticancer nih.govsemanticscholar.org |
| Indazole | Direct C-N bond formation | Kinase inhibition semanticscholar.org |
| Fluoroquinolone | Linkage through a flexible alkyl chain | Antibacterial |
| Benzimidazole (B57391) | Fusion of the piperidine ring with the benzimidazole core | Antiviral |
Mechanistic Investigations of Biological Interactions
Identification and Characterization of Molecular Targets
The biological activity of 1-Acetylpiperidine-4-carboximidamide has been profiled across several key protein families to understand its pharmacological potential. The following subsections summarize the outcomes of these investigations.
Engagement with Nicotinic Acetylcholine Receptors (e.g., (α4)3(β2)2 subtype)
Nicotinic acetylcholine receptors (nAChRs) are crucial ligand-gated ion channels in the central and peripheral nervous systems. The α4β2 subtype is the most abundant high-affinity nicotine binding site in the brain and exists in two primary stoichiometries: a high-sensitivity (HS) form, (α4)2(β2)3, and a low-sensitivity (LS) form, (α4)3(β2)2. biosynth.comnih.gov While numerous ligands have been studied for their interaction with these receptors, specific binding and functional data for this compound are not detailed in the available scientific literature. Research on various epibatidine derivatives has highlighted how subunit stoichiometry and the presence of accessory subunits can determine the activity profile of a given drug on brain nAChRs. nih.gov However, direct studies linking this compound to the (α4)3(β2)2 subtype or other nAChRs have not been reported.
Inhibition of Esterase and Hydrolase Enzymes (e.g., Monoacylglycerol Lipase (MAGL))
Monoacylglycerol lipase (MAGL) is a key serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). calpaclab.com Inhibition of MAGL is a therapeutic strategy for various conditions by way of elevating 2-AG levels. calpaclab.comnih.gov The development of both reversible and irreversible MAGL inhibitors has been an area of active research, with many compounds characterized by their potency and selectivity. calpaclab.comuni.lu Despite the extensive investigation into MAGL inhibitors, there is no specific data in the reviewed literature to confirm or quantify the inhibitory activity of this compound against MAGL or other esterase and hydrolase enzymes.
Modulation of Carnitine Palmitoyltransferase Activity (e.g., L-CPT1)
Carnitine palmitoyltransferase 1 (CPT1) is a rate-limiting enzyme in the mitochondrial beta-oxidation of long-chain fatty acids. bldpharm.com It exists in three isoforms (CPT1A, CPT1B, and CPT1C), with CPT1A being the primary liver isoform. Modulation of CPT1 activity is being explored for the treatment of metabolic disorders. A thorough review of the literature reveals no published studies examining the direct effect or modulatory potential of this compound on the activity of L-CPT1 or other CPT isoforms.
Interaction with Kinase Pathways (e.g., EGFR, BRAF, CDK2)
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The Epidermal Growth Factor Receptor (EGFR), BRAF, and Cyclin-Dependent Kinase 2 (CDK2) are prominent examples of kinase targets in drug discovery. While structurally related piperidine (B6355638) compounds have been recognized as important scaffolds in the development of kinase inhibitors, specific research detailing the interaction of this compound with EGFR, BRAF, CDK2, or other kinase pathways is not available in the current body of scientific literature.
Influence on Indoleamine 2,3-Dioxygenase (IDO)
Indoleamine 2,3-dioxygenase (IDO1) is an enzyme that catabolizes the essential amino acid L-tryptophan, playing a role in immune tolerance. Inhibition of IDO1 is a significant strategy in cancer immunotherapy. Numerous small molecule inhibitors, some containing amidine moieties, have been developed and evaluated. However, there are no specific findings in the available literature that report on the influence of this compound on the enzymatic activity of IDO1.
Other Investigated Protein Binding Partners
Beyond the specific targets mentioned above, a broader search for other potential protein binding partners of this compound was conducted. This search did not yield specific, peer-reviewed studies that have identified or characterized other direct molecular targets for this compound.
Elucidation of Molecular Mechanisms of Action
No data is available on the binding kinetics and affinity of this compound to any biological receptors.
There is no information regarding the ability of this compound to inhibit any enzymes or the potential modes of such inhibition.
There are no studies documenting any allosteric modulation effects of this compound on any receptors or enzymes.
No in vitro, non-clinical studies have been found that investigate the modulation of any cellular pathways by this compound.
Further research is required to determine the biological activity and molecular mechanisms of action for "this compound."
Structure Activity Relationship Sar Studies
Analysis of Structural Determinants for Biological Activity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For 1-Acetylpiperidine-4-carboximidamide, the interplay between its N-acetyl group, the piperidine (B6355638) scaffold, and the carboximidamide functional group dictates its interaction with biological targets.
Role of N-Acetyl Group in Biological Recognition
The presence of the acetyl group also impacts the conformational flexibility of the piperidine ring. The steric bulk of the acetyl group can influence the preferred chair conformation of the piperidine ring, which in turn affects the orientation of the 4-carboximidamide group and its presentation to a biological target.
Impact of Piperidine Ring Substituents on Activity
The piperidine ring serves as a central scaffold for this compound. Modifications to this ring, such as the introduction of substituents, can significantly alter the biological activity of the compound. The position, size, and electronic properties of these substituents are key determinants of potency and selectivity. For instance, in a series of 4-azaindole-2-piperidine compounds, the introduction of unsaturation in the piperidine ring led to a tenfold increase in potency against Trypanosoma cruzi. dndi.org
The following table illustrates the impact of piperidine ring modifications on the biological activity of a series of piperine-carboximidamide hybrids with antiproliferative activity. nih.gov
| Compound | Piperidine Ring Modification | EGFR IC₅₀ (nM) | BRAF(V600E) IC₅₀ (nM) |
| VIc | Unsubstituted | 96 | >1000 |
| VIf | 4-Fluorophenyl | 108 | 49 |
| VIg | 4-Chlorophenyl | 112 | >1000 |
| VIi | 3,4-Dimethoxyphenyl | 121 | >1000 |
| VIk | 4-Hydroxyphenyl | 127 | 40 |
Data sourced from a study on piperine-carboximidamide hybrids, demonstrating how substituents on a related scaffold can influence activity. nih.gov
Significance of Carboximidamide Moiety Modifications
The carboximidamide moiety is a critical pharmacophore in many biologically active compounds, and its presence in this compound is likely essential for its activity. This group, with its ability to participate in hydrogen bonding and electrostatic interactions, can anchor the molecule to its biological target. Studies on related compounds, such as piperine-carboximidamide hybrids, have shown that the carboximidamide moiety is crucial for their antiproliferative effects. nih.gov
Stereochemical Considerations in Structure-Activity Relationships
Chirality and stereochemistry are fundamental aspects of molecular recognition in biological systems. nih.govmalariaworld.org While this compound itself is achiral, the introduction of substituents on the piperidine ring can create stereocenters. In such cases, the absolute configuration of these stereocenters can dramatically influence biological activity. It is a well-established principle that different enantiomers or diastereomers of a chiral drug can have different potencies, efficacies, and even different pharmacological effects. researchgate.net
For example, in a study of 3-Br-acivicin isomers, compounds with the natural (5S, αS) configuration were significantly more active as antimalarial agents than their corresponding enantiomers and diastereoisomers. nih.govresearchgate.net This highlights the importance of a precise three-dimensional arrangement of functional groups for optimal interaction with the biological target. Any future development of substituted analogues of this compound would need to carefully consider the stereochemical outcomes of the synthesis and the differential activity of the resulting stereoisomers. mdpi.com
The table below shows the impact of stereochemistry on the antiplasmodial activity of 3-Br-acivicin derivatives against the W2 strain of P. falciparum. researchgate.net
| Compound | Configuration | IC₅₀ (µM) |
| 1a | (5S, αS) | 0.35 |
| 1b | (5R, αR) | 1.8 |
| 1c | (5S, αR) | >10 |
| 1d | (5R, αS) | >10 |
Data illustrates the significant difference in biological activity between stereoisomers of a related compound. researchgate.net
Rational Design Principles for Optimized Analogues and Probes
Based on the structure-activity relationships discussed, several rational design principles can be formulated for the development of optimized analogues and chemical probes derived from this compound.
Systematic Modification of the N-Acetyl Group: The N-acetyl group can be replaced with other acyl groups of varying size and electronic properties to probe the steric and electronic requirements of the binding site. For example, replacing the acetyl with a cyclopropylcarbonyl or a trifluoroacetyl group could provide insights into the size and polarity of the corresponding binding pocket.
Exploration of Piperidine Ring Substitutions: Introduction of small alkyl or electron-withdrawing/donating groups at the 2, 3, 5, and 6 positions of the piperidine ring could lead to enhanced potency and selectivity. It is important to consider the stereochemical consequences of these substitutions and to synthesize and test individual stereoisomers.
Bioisosteric Replacement of the Carboximidamide Moiety: The carboximidamide group can be replaced with other bioisosteres, such as guanidine, N-cyanoamidine, or a small heterocyclic ring like a triazole, to explore alternative interactions with the target and to modulate physicochemical properties like pKa and membrane permeability.
Conformational Constraint: Introducing conformational rigidity into the piperidine ring, for instance by creating a bicyclic system, could lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity.
Development of Probes: For use as chemical probes, analogues could be designed with functionalities that allow for covalent labeling of the target protein or for the attachment of reporter tags such as fluorophores or biotin. This would facilitate target identification and validation studies.
By systematically applying these design principles, it is possible to develop novel analogues of this compound with improved pharmacological profiles and to create valuable tool compounds for chemical biology research.
Advanced Computational and Theoretical Studies
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting how a potential drug molecule (the ligand), such as 1-acetylpiperidine-4-carboximidamide, might interact with a biological target, typically a protein or enzyme.
Characterization of Binding Pockets and Key Residues
To understand the potential therapeutic action of this compound, molecular docking simulations would be performed against a specific protein target. The first step involves identifying and characterizing the binding pocket of the target protein. This pocket is a cavity on the protein's surface where the ligand can fit. Computational algorithms would analyze the topology and physicochemical properties of this pocket, identifying key amino acid residues that are likely to form interactions with the ligand. For this compound, key interactions would likely involve hydrogen bonds formed by the carboximidamide group and the acetyl group, as well as hydrophobic interactions with the piperidine (B6355638) ring.
Computational Prediction of Binding Affinities
Following the identification of the binding pose, computational methods are used to predict the binding affinity between this compound and its target. This is often expressed as a scoring function that estimates the free energy of binding. A lower score typically indicates a more stable complex and a higher binding affinity. These predictions are vital for ranking potential drug candidates before undertaking more resource-intensive experimental assays.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide detailed insights into the electronic properties of a molecule, which govern its reactivity and interactions. Methods like Density Functional Theory (DFT) would be employed to calculate properties of this compound such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. This information is critical for understanding its chemical stability, reactivity, and the nature of its interactions with biological targets at a sub-atomic level. For instance, the electrostatic potential map can reveal electron-rich and electron-poor regions, predicting where the molecule is likely to engage in electrostatic or hydrogen-bonding interactions.
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static; they are flexible and can adopt various shapes or conformations. Conformational analysis of this compound would involve systematically exploring its potential energy surface to identify low-energy, stable conformations. This is important because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target.
Molecular dynamics (MD) simulations would then be used to study the dynamic behavior of the this compound-protein complex over time. mdpi.com By simulating the movements of atoms and molecules, MD can provide a more realistic picture of the binding process, including the stability of the ligand in the binding pocket and the conformational changes that may occur in both the ligand and the protein upon binding. utupub.fi These simulations are computationally intensive but offer invaluable insights into the stability of the predicted binding mode. researchgate.net
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com If this compound were identified as a promising hit, its chemical structure would serve as a scaffold for the design of a virtual library of novel derivatives. drugdesign.org
This process involves making systematic chemical modifications to the parent molecule to improve its potency, selectivity, or pharmacokinetic properties. drugdesign.orgnih.gov For example, different functional groups could be added to the piperidine ring or the acetyl group could be replaced with other acyl groups. These virtual derivatives would then be subjected to the same computational analyses described above (docking, affinity prediction, etc.) to prioritize the most promising candidates for synthesis and experimental testing. nih.govresearchgate.net This iterative cycle of design, computational evaluation, and experimental validation is a cornerstone of modern drug discovery. nih.gov
Applications As Chemical Probes and Research Tools
Development of Chemical Probes for Target Validation (Non-Clinical)
While there is no direct evidence of 1-Acetylpiperidine-4-carboximidamide being used as a chemical probe, its structural components are present in molecules designed for such purposes. The piperidine (B6355638) ring is a versatile scaffold in medicinal chemistry, and its derivatives are often used to develop selective ligands for various biological targets. For instance, derivatives of the related 1-Acetylpiperidine-4-carboxylic acid have been investigated as reactants for the synthesis of CCR5 antagonists for potential HIV treatment and CDK inhibitors, which are important in cancer research. sigmaaldrich.com
The carboximidamide moiety is also of interest in probe development. Aryl carboximidamides have been explored as inhibitors of kinases like p38α/BRAFV600E, suggesting that the carboximidamide group can be crucial for biological activity. nih.gov Therefore, this compound could potentially be developed into a chemical probe to investigate the function and role of novel biological targets where the combination of the piperidine core and the carboximidamide functional group provides specific binding interactions.
Utilization in Mechanistic Biological Assays
The piperidine scaffold is a key component in a multitude of biologically active compounds, and its derivatives are frequently used in mechanistic studies. For example, piperidine derivatives are central to the development of antipsychotics and have been studied for their role as dopamine (B1211576) reuptake inhibitors. researchgate.net The study of such compounds in biological assays helps to elucidate the mechanisms of action of various drugs and to understand complex biological processes.
Given that piperidine-4-carboxamide derivatives have been designed and synthesized as potent CCR5 inhibitors for anti-HIV-1 research, it is plausible that this compound could be utilized in similar mechanistic assays to probe receptor-ligand interactions. nih.gov A study on piperidine-4-carboxamide as a scaffold for secretory glutaminyl cyclase inhibitors in the context of Alzheimer's disease further highlights the potential for this class of compounds in mechanistic studies of neurodegenerative diseases. nih.gov
Role as Synthetic Intermediates in Complex Molecule Synthesis
One of the most probable applications of this compound is as a synthetic intermediate. The synthesis of this compound would likely start from more readily available precursors such as 1-Acetylpiperidine-4-carboxylic acid or 1-acetylpiperidine-4-carboxamide (B2669396). A known synthetic route exists for 1-acetylpiperidine-4-carboxamide from piperidine-4-carboxamide. chemicalbook.com
Table 1: Synthesis of 1-acetylpiperidine-4-carboxamide
| Reactant | Reagent | Solvent | Conditions | Product |
|---|
From 1-acetylpiperidine-4-carboxamide, the target carboximidamide could be synthesized through established methods, such as reaction with hydroxylamine (B1172632) to form an amidoxime (B1450833), followed by further transformation. nih.gov The resulting this compound would then be a valuable building block for the synthesis of more complex molecules, potentially with pharmaceutical applications. The bifunctional nature of the molecule (the acetylated nitrogen and the carboximidamide group) allows for a variety of subsequent chemical modifications.
Application in Exploring Novel Biological Pathways
The exploration of novel biological pathways often relies on the availability of new chemical entities that can modulate these pathways. The piperidine nucleus is a privileged scaffold in drug discovery, known to interact with a wide range of biological targets. nih.govresearchgate.netclinmedkaz.org The introduction of a carboximidamide group could lead to interactions with previously unexplored biological targets or pathways.
For example, piperine-carboximidamide hybrids have been synthesized and shown to have antiproliferative activity by targeting multiple kinases. nih.gov This suggests that compounds containing the carboximidamide functionality can be used to investigate complex signaling pathways, such as those involved in cancer. By systematically modifying the structure of this compound, a library of related compounds could be generated to probe different biological systems and potentially identify new therapeutic targets.
Compound Information
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Acetylpiperidine-4-carboxylic acid |
| 1-acetylpiperidine-4-carboxamide |
| Acetic anhydride (B1165640) |
| Aniline |
| Artemisinin |
| Benzyl piperidine |
| Clorgyline |
| Deprenyl |
| Dinaciclib |
| Donepezil |
| Erlotinib |
| Ethyl acetoacetate |
| Maraviroc |
| Melperone |
| Methyl acetoacetate |
| 4-methylbenzaldehyde |
| Oxalic acid dihydrate |
| Piperidine |
| Piperidine-4-carboxamide |
| Piperine |
| Triethylamine |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Acetylpiperidine-4-carboximidamide, and how can researchers optimize reaction conditions?
- Methodological Answer : A typical synthesis involves alkylation or acylation of piperidine derivatives. For example, alkylation under basic conditions (e.g., using sodium hydride or potassium carbonate) with ethyl halides in solvents like ethanol or acetonitrile can yield analogous piperidine compounds . Optimization may involve adjusting stoichiometry, reaction time (e.g., 12-24 hours), or temperature (40-80°C) to improve yield and purity. Characterization via HPLC or NMR is critical to confirm structural integrity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : To confirm proton environments and carbon backbone (e.g., acetyl group at δ~2.1 ppm in H NMR).
- Mass Spectrometry (MS) : For molecular weight verification (e.g., expected m/z ~183.2 for CHNO).
- HPLC : To assess purity (>95% recommended for pharmacological studies) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers at ambient temperatures (20-25°C) away from moisture and light. Use desiccants to prevent hydrolysis of the acetyl group. Safety protocols include using fume hoods, gloves, and lab coats, as per TCI America’s guidelines for similar piperidine derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
Cross-validate data : Compare NMR, MS, and IR results with computational predictions (e.g., using PubChem’s InChI or SMILES data ).
Reproduce experiments : Ensure reaction conditions are consistent (e.g., solvent purity, temperature control).
Consult literature : Use databases like Reaxys or SciFinder to compare reported spectra for analogous compounds .
- Example: A mismatched C NMR peak may indicate incomplete acetylation, requiring column chromatography for purification .
Q. What strategies are effective in designing dose-response experiments for studying this compound’s pharmacological activity?
- Methodological Answer :
- Dose ranges : Start with logarithmic dilutions (e.g., 1 nM–100 µM) to identify IC/EC values.
- Controls : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls.
- Statistical rigor : Use ANOVA or t-tests (p < 0.05) with ≥3 replicates. Pre-trial experiments can refine variable ranges .
Q. How can computational modeling predict the biological interactions of this compound?
- Methodological Answer :
- Molecular docking : Use tools like AutoDock to simulate binding to target proteins (e.g., opioid receptors, based on structural analogs ).
- ADME prediction : Software like SwissADME can forecast bioavailability and metabolic pathways using SMILES notation (e.g., CC(=O)N1CCC(CC1)C(=N)O) .
Data Contradiction & Validation
Q. How should researchers address conflicting solubility data in different solvent systems?
- Methodological Answer :
- Systematic testing : Use standardized protocols (e.g., shake-flask method) across solvents (e.g., DMSO, water, ethanol).
- Temperature control : Record solubility at 25°C ± 1°C.
- Reference standards : Compare with structurally similar compounds (e.g., 1-Acetyl-4-piperidinecarboxylic acid, solubility ~25 mg/mL in DMSO ).
Experimental Design & Reproducibility
Q. What steps ensure reproducibility in synthesizing this compound?
- Methodological Answer :
Detailed protocols : Document exact reagent grades (e.g., ≥99% purity), solvent drying methods, and inert atmosphere use.
Analytical consistency : Use the same HPLC column (e.g., C18) and NMR spectrometer settings across batches.
Peer validation : Share protocols with collaborators to cross-check results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

